molecular formula C15H19N3O B2382176 1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine CAS No. 1448854-63-4

1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine

Cat. No.: B2382176
CAS No.: 1448854-63-4
M. Wt: 257.337
InChI Key: RTOHYUWWZWGUAM-UHFFFAOYSA-N
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Description

1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine (CAS 1448854-63-4) is a chemical compound with the molecular formula C15H19N3O and a molecular weight of 257.337 g/mol . This pyrazole derivative is part of a class of compounds investigated for their potential in medicinal chemistry and drug discovery. Specifically, structurally related compounds featuring a pyrazole core and an oxan-4-ylmethyl (tetrahydropyran) group have been identified in patent literature as active research compounds with potential biological activity . Researchers value this compound as a versatile chemical building block for developing new therapeutic agents. Its structure, which incorporates both a phenyl ring and a tetrahydropyran moiety, makes it a valuable intermediate for synthesizing more complex molecules, such as triazolopyrimidines, which are of significant interest in pharmaceutical research for targeting various diseases . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is prohibited for use in humans or animals. Researchers should handle this material with care. Refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment (PPE) and adequate ventilation are required during use.

Properties

IUPAC Name

2-(oxan-4-ylmethyl)-5-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c16-15-10-14(13-4-2-1-3-5-13)17-18(15)11-12-6-8-19-9-7-12/h1-5,10,12H,6-9,11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOHYUWWZWGUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C(=CC(=N2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine typically involves the reaction of oxane derivatives with phenylhydrazine and appropriate aldehydes or ketones. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxane or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrazole derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemical research, 1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with distinct properties.

Biology

This compound has been studied for its potential biological activities , particularly:

  • Antimicrobial Properties : Research indicates that pyrazole derivatives exhibit significant antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for further investigation into its therapeutic potential .

Medicine

The medicinal applications of this compound are particularly promising:

  • Anticancer Activity : Recent studies have explored its efficacy against cancer cell lines, showing potential growth inhibition in various tumor types. For instance, compounds structurally similar to this pyrazole have displayed noteworthy anticancer properties, suggesting that further exploration could yield valuable therapeutic agents .

Industrial Applications

In industrial chemistry, this compound is utilized in the development of new materials and processes. Its unique chemical structure can enhance the performance characteristics of polymers and other materials, making it a subject of interest for material scientists .

Case Study 1: Antimicrobial Activity

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a mechanism involving disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Anticancer Studies

In a recent investigation into anticancer agents, researchers synthesized several derivatives based on the pyrazole framework. One derivative exhibited a percent growth inhibition of over 70% against multiple cancer cell lines, highlighting the potential of this compound as a lead structure for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazol-5-amine derivatives vary significantly based on substituents at positions 1 and 3 of the pyrazole core. Key comparisons include:

Compound Name Substituents (Position 1) Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Key Features
1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine Oxan-4-ylmethyl Phenyl C₁₅H₁₉N₃O 257.33 Enhanced solubility due to oxane oxygen; potential for hydrogen bonding
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 4-Methoxyphenyl Phenyl C₁₆H₁₅N₃O 265.32 Methoxy group improves lipophilicity; crystallographically characterized
1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-5-amine 2-Methylphenyl Phenyl C₁₆H₁₅N₃ 249.32 Steric hindrance from methyl group may reduce reactivity
N-[(5-Chlorothiophen-2-yl)methyl]-3-phenyl-1H-pyrazol-5-amine (5-Chlorothiophen-2-yl)methyl Phenyl C₁₄H₁₁ClN₄S 302.78 Thiophene and chlorine enhance bioactivity (e.g., thrombin inhibition)

Key Observations :

  • Solubility : The oxane group in the target compound likely improves water solubility compared to purely aromatic substituents (e.g., 4-methoxyphenyl or 2-methylphenyl) due to its oxygen atom and tetrahedral geometry .
  • Bioactivity : Chlorothiophene-substituted analogs exhibit serine-trapping mechanisms in thrombin inhibition, suggesting that heterocyclic substituents at position 1 enhance target binding .
Spectroscopic Comparisons
  • IR Spectroscopy: NH₂ Stretch: All pyrazol-5-amine derivatives show NH₂ absorption at 3250–3294 cm⁻¹ . C=N Stretch: Observed at 1656–1667 cm⁻¹ in azo-coupled derivatives ; absent in the target compound due to lack of azo groups.
  • NMR Spectroscopy :

    • ¹H-NMR : NH₂ protons appear as singlets at δ 9.20–10.05 ppm in diazenyl derivatives , while aromatic protons resonate at δ 7.07–8.92 ppm across analogs .
    • ¹³C-NMR : Pyrazole C=N signals occur at δ 149–160 ppm ; oxane carbons (C-O) are expected near δ 60–70 ppm.

Biological Activity

1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C15H19N3OC_{15}H_{19}N_{3}O with a molecular weight of 257.33 g/mol. Its unique structure incorporates an oxane ring, a phenyl group, and a pyrazole core, contributing to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MIC) against various pathogens:

CompoundMIC (µg/mL)Target Organisms
This compound6.25Staphylococcus aureus
12.5Pseudomonas aeruginosa
6.25Escherichia coli

These results suggest that the compound may be effective against common bacterial strains, warranting further investigation into its potential as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been highlighted in various studies. Pyrazolone derivatives are known for their ability to inhibit inflammatory pathways. In silico studies have predicted that this compound may exhibit significant anti-inflammatory activity:

Activity TypePa Value (Probability of Activity)
Anti-inflammatory>0.71
Antipyretic>0.85
Analgesic>0.62

These values indicate a strong potential for development as a non-steroidal anti-inflammatory drug (NSAID) .

Anticancer Activity

Recent studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. In vitro cytotoxicity assays against various cancer cell lines have shown promising results:

Cell LineIC50 (µM)
MCF-7 (breast)2.13 ± 0.80
SiHa (cervical)4.34 ± 0.98
PC-3 (prostate)4.46 ± 0.53

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells (HEK293T), suggesting its potential as a therapeutic agent in cancer treatment .

The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors related to inflammation and cancer cell proliferation. The binding affinity and selectivity towards these targets are crucial for its therapeutic efficacy.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives, emphasizing their pharmacological potential:

  • Cytotoxicity Study : A study reported the synthesis and evaluation of various pyrazole derivatives, including the compound , demonstrating significant cytotoxic effects on cancer cell lines with favorable selectivity profiles .
  • Anti-inflammatory Evaluation : Another research focused on the anti-inflammatory effects of related pyrazole compounds, showing their capability to inhibit pro-inflammatory cytokines in vitro .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of pyrazole precursors with oxan-4-ylmethyl halides or nucleophilic substitution. Key steps include:

  • Precursor preparation : Use of 3-phenyl-1H-pyrazol-5-amine derivatives (e.g., via Vilsmeier–Haack reactions or Suzuki couplings) .
  • Oxan-4-ylmethyl incorporation : Alkylation reactions under basic conditions (e.g., triethylamine) with 4-(bromomethyl)oxane .
  • Optimization : Reaction temperature (60–100°C), solvent polarity (DMF or acetonitrile), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield and purity .
    • Characterization : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., oxan-4-ylmethyl protons at δ 3.4–3.8 ppm; pyrazole NH₂ at δ 5.2–5.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 286.15) .
  • X-ray Crystallography : Resolves tautomeric ambiguity (e.g., pyrazole vs. pyrazoline forms) and confirms stereochemistry .
  • IR Spectroscopy : Identifies NH₂ stretches (~3350 cm⁻¹) and oxane C-O-C vibrations (~1100 cm⁻¹) .

Q. What are the known biological activities of structurally similar pyrazole derivatives, and how can these inform research on the target compound?

  • Methodological Answer : Analogous compounds exhibit:

  • Antimicrobial activity : Pyrazole-amine derivatives disrupt bacterial cell membranes (MIC: 2–8 µg/mL against S. aureus) .
  • Anticancer potential : Triazole-pyrazole hybrids inhibit kinase pathways (IC₅₀: 10–50 nM for EGFR) .
  • Anti-inflammatory effects : Substituted pyrazoles reduce COX-2 expression (40–60% inhibition at 10 µM) .
    • Research Strategy : Prioritize assays (e.g., kinase profiling, microbial growth inhibition) based on structural similarities (e.g., oxadiazole/triazole motifs) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in cyclocondensation steps?

  • Methodological Answer :

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance reaction rates .
  • Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) for cross-coupling steps; optimize ligand ratios .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hours) and improve yields by 15–20% .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .

Q. What computational chemistry approaches are recommended to model the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., CDK2, EGFR) with PyRx software .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., oxane’s ether oxygen) with bioactivity using MOE or Schrödinger .

Q. How can contradictory data regarding the biological efficacy of similar pyrazole derivatives be systematically analyzed to prioritize experimental validation?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from PubChem and ChEMBL; apply statistical filters (e.g., p < 0.05, n ≥ 3 replicates) .
  • SAR Studies : Compare substituent effects (e.g., oxane vs. phenyl groups) on IC₅₀ values .
  • Dose-response curves : Re-test disputed compounds under standardized conditions (e.g., 0.1–100 µM range) .

Q. What strategies are effective in resolving ambiguities in NMR spectra caused by tautomerism in this compound?

  • Methodological Answer :

  • Variable Temperature NMR : Perform at 25°C and −40°C to slow tautomeric interconversion .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track NH₂ proton shifts .
  • 2D NMR (HSQC, NOESY) : Resolve overlapping signals and confirm spatial proximity of oxane and pyrazole groups .

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